![molecular formula C6H2Cl2F3N B1331111 3,5-Dichloro-2-(trifluoromethyl)pyridine CAS No. 7655-72-3](/img/structure/B1331111.png)
3,5-Dichloro-2-(trifluoromethyl)pyridine
Overview
Description
3,5-Dichloro-2-(trifluoromethyl)pyridine, also known as 2,3,5-DCTF, is a chemical compound with the molecular formula C6H2Cl2F3N . It is a clear colorless to yellow liquid . This compound is used as an intermediate in the synthesis of several crop-protection products .
Synthesis Analysis
The synthesis of 2,3,5-DCTF has been reported in various methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of 2,3,5-DCTF consists of a pyridine ring with two chlorine atoms and one trifluoromethyl group attached . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis
2,3,5-DCTF is used as a chemical intermediate for the synthesis of several crop-protection products . The biological activities of 2,3,5-DCTF derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
2,3,5-DCTF is a clear colorless to yellow liquid with a melting point of 8-9 °C and a boiling point of 80 °C at 20 mm Hg . It has a density of 1.549 g/mL at 25 °C and a refractive index of n 20/D 1.475 . It is soluble in chloroform and methanol .Scientific Research Applications
Synthesis and Chemical Properties
3,5-Dichloro-2-(trifluoromethyl)pyridine is an important pyridine derivative widely used in synthesizing pesticides. Its synthesis methods and properties have been a subject of research in various studies. For example, Lu Xin-xin (2006) reviewed the normal processes of synthesizing this compound and evaluated each process (Lu Xin-xin, 2006). In another study, M. Redshaw and W. J. Orville-Thomas (1979) reported on the 35Cl nuclear quadrupole resonance spectra and quantum chemical calculations of some 3,5-dichloro-2,6-difluoro-4-X-pyridine compounds (Redshaw & Orville-Thomas, 1979).
Interaction with Other Chemicals
Studies have also explored the interaction of this compound with other chemicals. For instance, M. S. Chernov'yants et al. (2011) investigated the behavior of 5-trifluoromethyl-pyridine-2-thione, a potential antithyroid drug, toward molecular iodine, revealing insights into complex formation and structural characteristics (Chernov'yants et al., 2011).
Application in Organic Synthesis
The compound is also utilized in organic synthesis processes. For example, A. Bridges and J. P. Sanchez (1990) used 2,6-Dichloro-3-(trifluoromethyl)pyridine to develop a preparation method for naphthyridines, highlighting its role in manipulating the electron density of substituted pyridines (Bridges & Sanchez, 1990).
Industrial and Pharmaceutical Applications
In industrial applications, R. Crettaz, J. Waser, and Y. Bessard (2001) studied the palladium-catalyzed alkoxycarbonylation of chloropyridines, demonstrating the scalability of processes involving 3,5-dichloro-2-(trifluoromethyl)pyridine for producing various carboxylates (Crettaz, Waser, & Bessard, 2001). Additionally, T. Keumi et al. (1990) described the use of 2-(Trifluoroacetoxy)pyridine for trifluoroacetylating arenes, demonstrating the compound's utility in organic chemistry (Keumi et al., 1990).
Novel Synthesis Methods
The compound has been at the center of research for developing novel synthesis methods. For example, Ming-yan Yang et al. (2015) synthesized novel triazolopyridine derivatives containing the trifluoromethyl moiety using microwave irradiation, contributing to advancements in chemical synthesis techniques (Yang et al., 2015).
Spectroscopic and Structural Studies
Spectroscopic and structural studies are also key applications. H. Vural and M. Kara (2017) conducted spectroscopic characterization and density functional theory studies of 5-Bromo-2-(trifluoromethyl)pyridine, providing insights into its optical and antimicrobial properties (Vural & Kara, 2017).
Safety And Hazards
Future Directions
The demand for 2,3,5-DCTF derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of 2,3,5-DCTF will be discovered in the future . It plays a fundamental role as a key structural ingredient for the development of many agrochemical and pharmaceutical compounds .
properties
IUPAC Name |
3,5-dichloro-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSALYASKYGIWGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290383 | |
Record name | 3,5-dichloro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00290383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-(trifluoromethyl)pyridine | |
CAS RN |
7655-72-3 | |
Record name | 3,5-Dichloro-2-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7655-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 68375 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007655723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7655-72-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-dichloro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00290383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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